![molecular formula C17H17N3O5S B2778011 [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate CAS No. 1050516-07-8](/img/structure/B2778011.png)
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C17H17N3O5S and its molecular weight is 375.4. The purity is usually 95%.
BenchChem offers high-quality [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Amplification of Phleomycin
The research conducted by Brown and Cowden (1982) explored the synthesis of pyrimidinones bearing various substituents, including furan-2'-yl, through the condensation of 3-aminocrotonamide with related esters. The study highlighted the activity of these compounds, specifically pyridinyl derivatives, as amplifiers of phleomycin against Escherichia coli. This suggests a potential application of [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate in enhancing the efficacy of antibiotics like phleomycin, given its structural similarity to the compounds studied (Brown & Cowden, 1982).
Cyclization Reactions
Remizov, Pevzner, and Petrov (2019) investigated the intramolecular cyclization of ethyl 5-aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate, leading to novel heterocyclic compounds. The process involved thioketene cyclization with an internal CH2NH2 nucleophile, producing derivatives with potential pharmacological activities. This study underlines the chemical versatility of furan-containing compounds and their utility in synthesizing novel heterocycles with potential applications in drug discovery and development (Remizov, Pevzner, & Petrov, 2019).
Natural Product Isolation
Wang et al. (2013) isolated compounds from the fermentation broth of Armillaria mellea, including derivatives similar in structure to the queried compound. These compounds demonstrated potential medicinal properties and showcased the ability of natural products to serve as a source for novel chemical entities. The study emphasizes the importance of exploring natural products for compounds with unique structures and biological activities (Wang et al., 2013).
Synthesis of Fused Heterocycles
Ergun et al. (2014) reported on the synthesis of thio- and furan-fused heterocycles, demonstrating the chemical processes for generating complex structures from simpler furan derivatives. These synthetic methodologies contribute to the broader chemical knowledge necessary for producing compounds with potential pharmaceutical applications (Ergun et al., 2014).
Antimicrobial Activity
Studies by Ravindra, Vagdevi, and Vaidya (2008) explored the antimicrobial potential of naphtho-furo-pyrimidine derivatives, indicating that furan-containing compounds can be tailored for antimicrobial efficacy. This highlights another possible application area for [2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate in developing new antimicrobial agents (Ravindra, Vagdevi, & Vaidya, 2008).
properties
IUPAC Name |
[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5S/c1-10-14(16(26-2)19-15(18-10)11-5-4-8-24-11)17(23)25-9-13(22)20-7-3-6-12(20)21/h4-5,8H,3,6-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZZJZGGMBKMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCC(=O)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(2-oxopyrrolidin-1-YL)ethyl 2-(furan-2-YL)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.